molecular formula C5H5N3O3 B8660889 1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde

1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde

Cat. No. B8660889
M. Wt: 155.11 g/mol
InChI Key: LBCUDCPFENJOAJ-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A hot solution of silver nitrate (4.7 g, 27.4 mmol) in ethanol (15 mL) and water (4 mL) was added to a stirring solution of 4-dichloromethyl-1-methyl-5-nitro-1H-pyrazole (1.44 g, 6.85 mmol) in ethanol (50 mL) at 50° C. The mixture was stirred vigorously under reflux for 1 h, cooled to room temperature, and diluted with water (14 mL). The aqueous layer was extracted with chloroform and filtered through a layer of celite. Concentration and chromatography on a silica gel column with hexane and ethyl acetate (6:1) gave 1-methyl-5-nitro-1H-pyrazole-4-carbaldehyde (0.42 g, 41%): 1H NMR (300 MHz, CDCl3) δ 9.93 (s, 1H), 8.08 (s, 1H), 4.36 (s, 3H).
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
4-dichloromethyl-1-methyl-5-nitro-1H-pyrazole
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
4.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]1[CH:4]=[N:5][N:6]([CH3:11])[C:7]=1[N+:8]([O-:10])=[O:9].C([OH:15])C>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:11][N:6]1[C:7]([N+:8]([O-:10])=[O:9])=[C:3]([CH:2]=[O:15])[CH:4]=[N:5]1 |f:3.4|

Inputs

Step One
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
4-dichloromethyl-1-methyl-5-nitro-1H-pyrazole
Quantity
1.44 g
Type
reactant
Smiles
ClC(C=1C=NN(C1[N+](=O)[O-])C)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
4.7 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform
FILTRATION
Type
FILTRATION
Details
filtered through a layer of celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and chromatography on a silica gel column with hexane and ethyl acetate (6:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1[N+](=O)[O-])C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.